Cas no 2680841-27-2 (6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid)

6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
- EN300-28275167
- 2680841-27-2
- 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
-
- インチ: 1S/C9H9ClN2O3/c1-4-3-6(10)12-8(11-5(2)13)7(4)9(14)15/h3H,1-2H3,(H,14,15)(H,11,12,13)
- InChIKey: LIPJBLPZLZGCQC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C)=C(C(=O)O)C(=N1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 228.0301698g/mol
- どういたいしつりょう: 228.0301698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 79.3Ų
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275167-0.5g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-28275167-5g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 5g |
$2485.0 | 2023-09-09 | ||
Enamine | EN300-28275167-0.05g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
Enamine | EN300-28275167-1.0g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-28275167-0.1g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-28275167-2.5g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-28275167-10g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 10g |
$3683.0 | 2023-09-09 | ||
Enamine | EN300-28275167-5.0g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
Enamine | EN300-28275167-10.0g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-28275167-0.25g |
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid |
2680841-27-2 | 95.0% | 0.25g |
$789.0 | 2025-03-19 |
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acidに関する追加情報
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid, identified by the CAS number 2680841-27-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at position 6, an acetamido group at position 2, a methyl group at position 4, and a carboxylic acid group at position 3. These substituents contribute to its unique chemical properties and potential applications in drug design.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the carboxylic acid group in 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid suggests potential for forming bioactive esters or amides, which could enhance its pharmacokinetic properties. Additionally, the chlorine substituent at position 6 may play a role in modulating the electronic environment of the molecule, thereby influencing its reactivity and binding affinity to biological targets.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, acetylation, and oxidation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying stereochemical effects on biological activity.
In terms of pharmacological applications, 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid has shown promising results in preclinical studies. It has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Furthermore, its ability to modulate cellular signaling pathways involved in cancer progression suggests its potential as an antitumor agent.
Another area of interest is the use of this compound as a building block for more complex molecules. Its versatile structure allows for further functionalization at various positions on the pyridine ring. For example, researchers have explored the incorporation of this compound into macrocyclic structures for drug delivery applications. Such approaches leverage its stability and bioavailability to create targeted drug delivery systems with enhanced therapeutic efficacy.
From an environmental perspective, understanding the degradation pathways and ecotoxicological effects of 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid is essential for ensuring sustainable chemical practices. Recent studies have investigated its biodegradation under various environmental conditions, providing insights into its persistence and potential risks to aquatic ecosystems.
In conclusion, 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid (CAS No. 2680841-27-2) represents a valuable molecule with diverse applications in organic synthesis and pharmacology. Its unique structure and functional groups make it a promising candidate for developing novel therapeutic agents and advanced materials. Continued research into its chemical properties, biological activities, and environmental impact will undoubtedly expand its utility in various scientific domains.
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